molecular formula C27H34N8O7 B12108103 Cbz-Gly-DL-Pro-DL-Arg-pNA

Cbz-Gly-DL-Pro-DL-Arg-pNA

Cat. No.: B12108103
M. Wt: 582.6 g/mol
InChI Key: ZPQZRIJTQNWNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Pro-Arg-pNA: is a synthetic peptide substrate commonly used in biochemical assays. It is composed of the amino acids glycine, proline, and arginine, with a para-nitroaniline (pNA) group attached. This compound is particularly useful in the detection and measurement of protease activity, such as prostate-specific antigen (PSA) and trypsin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Arg-pNA typically involves the stepwise addition of protected amino acids to form the peptide chain. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of proline and arginine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Finally, the para-nitroaniline group is attached to the arginine residue .

Industrial Production Methods

Industrial production of Z-Gly-Pro-Arg-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Z-Gly-Pro-Arg-pNA involves its hydrolysis by specific proteases. The enzyme binds to the substrate and cleaves the peptide bond between arginine and para-nitroaniline. This cleavage releases the chromogenic pNA group, which can be detected spectrophotometrically. The rate of pNA release is directly proportional to the enzyme activity, allowing for quantitative measurements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Pro-Arg-pNA is unique due to its specific sequence, which makes it an ideal substrate for PSA and trypsin. Its ability to release a chromogenic group upon cleavage allows for easy and accurate measurement of protease activity .

Properties

Molecular Formula

C27H34N8O7

Molecular Weight

582.6 g/mol

IUPAC Name

benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30)

InChI Key

ZPQZRIJTQNWNLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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